molecular formula C22H17N3O2 B2388049 N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide CAS No. 887197-76-4

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide

Cat. No. B2388049
CAS RN: 887197-76-4
M. Wt: 355.397
InChI Key: SPHCXXYRSVQGRQ-UHFFFAOYSA-N
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Description

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide, also known as QX-314, is a quaternary lidocaine derivative that has gained significant attention in the scientific community due to its unique properties. QX-314 is a membrane-impermeable molecule that can selectively block voltage-gated sodium channels (VGSCs) in nociceptive neurons. This makes it a promising tool for studying the mechanisms of pain and developing new treatments for chronic pain.

Mechanism of Action

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide selectively blocks VGSCs in nociceptive neurons by binding to the intracellular side of the channel. This binding prevents the influx of sodium ions, which is necessary for the generation and propagation of action potentials. As a result, N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide can effectively block pain transmission without affecting other sensory modalities.
Biochemical and Physiological Effects:
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide has been shown to have minimal systemic toxicity and does not affect other sensory modalities. However, it can cause local tissue damage if injected directly into tissues. N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide has a short half-life and is rapidly metabolized by esterases in the tissues.

Advantages and Limitations for Lab Experiments

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is a highly selective VGSC blocker that can be used to study the mechanisms of pain without affecting other sensory modalities. N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide is also membrane-impermeable, which allows for selective targeting of nociceptive neurons. However, N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide has limitations in terms of its use in lab experiments. It can cause local tissue damage if injected directly into tissues, and its short half-life limits its use in long-term experiments.

Future Directions

There are several future directions for the use of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide in scientific research. One potential application is the development of new treatments for chronic pain. N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide could be used as a local anesthetic for pain management, and its selective targeting of nociceptive neurons could minimize side effects. Another potential application is the development of new pain models for drug discovery. N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide could be used to selectively block pain transmission in animal models, which could provide a more accurate representation of chronic pain conditions. Overall, N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide has significant potential for advancing our understanding of pain mechanisms and developing new treatments for chronic pain.

Synthesis Methods

The synthesis of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide involves the reaction of 2-bromoacetophenone with 2-amino-3-nitrophenol to form a quinoxaline intermediate. This intermediate is then reduced with palladium on carbon to yield the final product, N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide. The synthesis of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide has been extensively used in scientific research to study the mechanisms of pain and develop new treatments for chronic pain. In one study, N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide was used to selectively block VGSCs in nociceptive neurons, which resulted in the inhibition of pain transmission. This study showed that N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide has the potential to be used as a local anesthetic for pain management.

properties

IUPAC Name

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-20(14-15-8-2-1-3-9-15)23-17-11-5-4-10-16(17)21-22(27)25-19-13-7-6-12-18(19)24-21/h1-13H,14H2,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHCXXYRSVQGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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